molecular formula C16H13BrClIN2O3 B11546477 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11546477
M. Wt: 523.5 g/mol
InChI Key: ZNIBQWMYJQRASJ-DNTJNYDQSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple halogen atoms and functional groups, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 3-iodo-4-methoxybenzaldehyde.

    Formation of Intermediate: The 2-bromo-4-chlorophenol is reacted with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.

    Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-chlorophenoxy)acetohydrazide.

    Final Step: The acetohydrazide is then condensed with 3-iodo-4-methoxybenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Acidic or basic catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the hydrazide group.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)acetohydrazide
  • 2-(4-bromo-2-chlorophenoxy)acetohydrazide

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of multiple halogen atoms and functional groups, which enhance its reactivity and versatility in chemical reactions. Its structure allows for a wide range of modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13BrClIN2O3

Molecular Weight

523.5 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13BrClIN2O3/c1-23-15-4-2-10(6-13(15)19)8-20-21-16(22)9-24-14-5-3-11(18)7-12(14)17/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

ZNIBQWMYJQRASJ-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)I

Origin of Product

United States

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